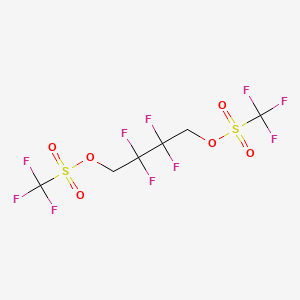

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate)

Description

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and industrial applications due to its stability and reactivity.

Properties

IUPAC Name |

[2,2,3,3-tetrafluoro-4-(trifluoromethylsulfonyloxy)butyl] trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F10O6S2/c7-3(8,1-21-23(17,18)5(11,12)13)4(9,10)2-22-24(19,20)6(14,15)16/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJOPNQTICQFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(COS(=O)(=O)C(F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F10O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) typically involves the fluorination of 1,4-butanediol. One common method includes reacting 1,4-butanediol with hydrogen fluoride and a metal fluoride catalyst, such as sulfur hexafluoride, to produce 2,2,3,3-tetrafluorobutane-1,4-diol. This intermediate is then reacted with trifluoromethanesulfonic anhydride to yield the final product .

Chemical Reactions Analysis

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: It can hydrolyze in the presence of water, leading to the formation of 2,2,3,3-tetrafluorobutane-1,4-diol and trifluoromethanesulfonic acid

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Materials Science

Polymer Synthesis :

- 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is used in the synthesis of segmented polyurethanes (SPUs). These materials exhibit enhanced thermal stability and chemical resistance due to the presence of fluorinated segments .

| Polymer Type | Properties | Application Area |

|---|---|---|

| Segmented Polyurethanes | High thermal stability; chemical resistance | Coatings, adhesives |

Organic Synthesis

Reagent in Chemical Reactions :

- The compound serves as a versatile reagent in organic synthesis for the introduction of trifluoromethanesulfonyl groups into various organic molecules. This modification can enhance the biological activity or stability of pharmaceutical compounds .

Pharmaceutical Applications

Drug Development :

- Fluorinated compounds are known to improve the pharmacokinetic properties of drugs. The incorporation of trifluoromethanesulfonyl groups can enhance solubility and bioavailability in drug formulations .

| Drug Type | Modification | Effect |

|---|---|---|

| Antiviral agents | Trifluoromethanesulfonyl group addition | Increased efficacy |

| Anticancer drugs | Structural modification | Improved selectivity |

Case Study 1: Development of Antiviral Agents

A study demonstrated that modifying antiviral agents with trifluoromethanesulfonyl groups led to increased potency against viral targets while maintaining low cytotoxicity levels. This modification was crucial in enhancing the therapeutic index of these compounds.

Case Study 2: Synthesis of Advanced Polymers

Research involving segmented polyurethanes synthesized using this compound showed significant improvements in mechanical properties and thermal resistance compared to traditional polyurethanes. These materials are being explored for use in high-performance coatings and sealants.

Mechanism of Action

The mechanism by which 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) exerts its effects involves its ability to act as a strong electrophile. The trifluoromethanesulfonate groups are highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is unique due to its high fluorine content and the presence of two trifluoromethanesulfonate groups. Similar compounds include:

- 2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate

- 2,2,3,3-Tetrafluorobutane-1,4-diyl dinitrate

- 2,2,3,3-Tetrafluoro-4-((trimethylsilyl)methoxy)butanol

These compounds share some structural similarities but differ in their functional groups and reactivity, making 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) particularly valuable for specific applications .

Biological Activity

Chemical Identification

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is a fluorinated compound with the molecular formula and a molecular weight of 426.21 g/mol. Its CAS number is 159760-17-5. This compound is synthesized from 2,2,3,3-tetrafluoro-1,4-butanediol and trifluoromethanesulfonic anhydride under specific conditions involving dichloromethane and pyridine as solvents .

Overview of Biological Properties

The biological activity of 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) has been studied primarily in the context of its potential applications in medicinal chemistry and materials science. Its unique fluorinated structure imparts distinct properties that can influence biological interactions.

Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts. The presence of trifluoromethanesulfonate groups may also confer unique reactivity patterns that can be exploited in drug design and development.

Case Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of various fluorinated compounds, including derivatives of tetrafluorobutane. The findings suggested that these compounds exhibited significant inhibitory effects against a range of bacterial strains due to their ability to disrupt microbial membranes . -

Cytotoxicity Assessments

Research conducted on the cytotoxic effects of fluorinated sulfonates revealed that certain derivatives could induce apoptosis in cancer cell lines. The mechanism was attributed to the disruption of cellular signaling pathways by interfering with lipid membranes .

Research Findings

A recent publication highlighted the synthesis and biological evaluation of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy) derivatives. These studies demonstrated that modifications to the alkoxy groups could significantly alter the biological activity profiles of these compounds .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) compared to other fluorinated compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 μM) | Mechanism of Action |

|---|---|---|---|

| 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) | Moderate | 25 | Membrane disruption |

| Bis(2-fluoroethyl) sulfone | High | 15 | Inhibition of cell proliferation |

| Trifluoromethyl phenyl sulfone | Low | >50 | Metabolic interference |

Potential Applications

Due to its unique properties and biological activity, 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) holds potential in various applications:

- Drug Development : As a scaffold for designing new pharmaceuticals targeting resistant bacterial strains.

- Materials Science : In the development of novel materials with antimicrobial properties.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate)?

Answer: The compound is typically synthesized via sulfonation of 2,2,3,3-tetrafluorobutane-1,4-diol (CAS 425-61-6) using trifluoromethanesulfonic anhydride under controlled conditions. highlights a method where stoichiometric ratios of reagents (e.g., 1:3 molar ratio of diol to triflylating agent) and inert atmosphere (e.g., nitrogen) are critical to avoid side reactions. Reaction monitoring via TLC or NMR is recommended to confirm completion. Post-synthesis purification involves silica gel chromatography (n-pentane:diethyl ether gradient) to isolate the product with >93% purity .

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Reagent Ratio | 1:3 (diol:triflylating agent) |

| Solvent | Dry dichloromethane or THF |

| Temperature | 0–25°C (ambient) |

| Purification Method | Silica chromatography |

Q. Q2. What safety precautions are essential when handling this compound?

Answer: The compound is classified as harmful (Hazard Note: IRRITANT-HARMFUL, WGK Germany: 3) due to its reactive triflate groups. Key precautions include:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of vapors.

- Storage: Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Q. Q3. What are the primary characterization methods for verifying its structural integrity?

Answer:

- 1H/19F NMR: reports characteristic 19F NMR peaks at δ = -121.5 to -121.7 ppm (CF2 groups) and 1H NMR signals for methylene protons (δ = 4.6–4.9 ppm). Discrepancies in CF2 peak resolution may arise due to low sensitivity in 13C NMR, requiring optimized acquisition parameters .

- Mass Spectrometry (ESI): Molecular ion [M+H]+ at m/z 481.12 confirms the molecular formula C16H14F6O6S2 .

- Elemental Analysis: Verify purity (>93%) via GC or HPLC, as commercial batches often list purity thresholds .

Advanced Research Questions

Q. Q4. How do intermolecular interactions (e.g., hydrogen bonding) influence its reactivity in Diels-Alder reactions?

Answer: The compound’s triflate groups act as strong electron-withdrawing moieties, enhancing its role as a dienophile. and highlight that O–H⋯F–C hydrogen bonds in related fluorinated diols stabilize transition states during cycloadditions. For example, in aryne precursor synthesis (e.g., 2,5-bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate)), the triflate’s electrophilicity drives regioselectivity in Diels-Alder reactions. Computational studies (EHF = 1.5–1.75) suggest that weak C–H⋯F interactions may modulate reaction kinetics by pre-organizing reactants .

Q. Q5. How can conflicting NMR data (e.g., missing CF2 signals) be resolved during characterization?

Answer: Missing CF2 peaks in 13C NMR (due to low sensitivity or quadrupolar broadening) can be addressed by:

19F NMR Optimization: Use high-field spectrometers (≥400 MHz) and extended acquisition times to resolve split signals.

Isotopic Labeling: Introduce 13C labels at CF2 positions for enhanced detection.

Complementary Techniques: Pair NMR with X-ray crystallography () or IR spectroscopy (C–F stretching at 1100–1250 cm⁻¹) to confirm structural assignments .

Q. Q6. What mechanistic insights explain its role in photoinduced proton-transfer reactions?

Answer: describes its use in synthesizing dimethyl 2,2'-((2,2,3,3-tetrafluorobutane-1,4-diyl)bis(oxy))bis(2-phenylacetate) via photoinduced O–H functionalization . The triflate’s electron-deficient nature facilitates radical intermediates under UV light, enabling C–O bond formation. Competing pathways (e.g., hydrolysis) are suppressed by using anhydrous solvents and low temperatures (0–5°C). Kinetic studies reveal a second-order dependence on triflate concentration, suggesting a bimolecular transition state .

Q. Q7. How does its crystal packing affect stability in solid-state applications?

Answer: Crystallographic data () shows that C–H⋯F interactions (2.7–3.1 Å) dominate the solid-state structure, creating a layered lattice. This packing reduces hygroscopicity compared to non-fluorinated analogs. Thermal gravimetric analysis (TGA) indicates decomposition onset at 150°C, making it stable for room-temperature storage but unsuitable for high-temperature reactions .

Q. Data Contradiction Analysis Table

| Issue | Conflicting Evidence | Resolution Strategy |

|---|---|---|

| Missing CF2 signals in NMR | vs. 9 | Use 19F NMR or X-ray crystallography |

| Purity thresholds | vs. 9 | Cross-validate via GC and elemental analysis |

| Thermal stability limits | vs. 8 | Conduct TGA under inert atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.